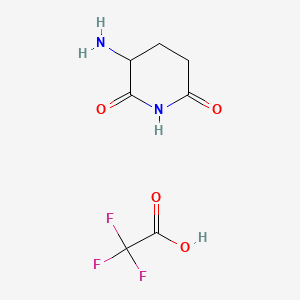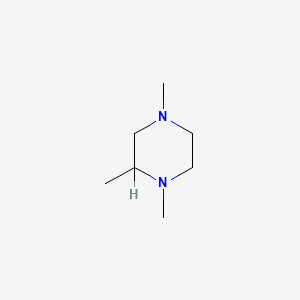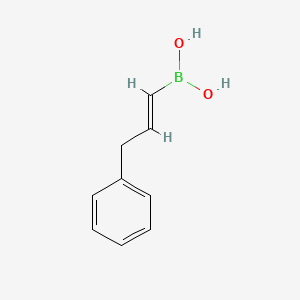![molecular formula C9H13Cl2NO2 B1148517 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride CAS No. 2059975-38-9](/img/structure/B1148517.png)
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride" is a chemical compound of interest due to its structural and functional properties. It belongs to a class of compounds that can engage in a wide range of chemical reactions and form complexes with metals, which makes it a valuable subject for research in materials science, catalysis, and pharmaceutical chemistry.
Synthesis Analysis
The synthesis of similar phenolic compounds involves condensation reactions of aldehydes with aminophenols in acidic media, resulting in Schiff bases that can further react to form various complexes with transition metal ions. These synthesis routes offer a versatile approach to modifying the compound's structure to tailor its properties for specific applications (Abbas et al., 2020).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography, have provided detailed insights into the planarity and spatial orientation of the compound's molecular segments. These studies reveal the compound's capacity for hydrogen bonding and its structural configuration, which is crucial for understanding its reactivity and interactions with other molecules (Yaeghoobi, Rahman, & Ng, 2009).
Chemical Reactions and Properties
Chemical reactions involving "4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride" are significantly influenced by its functional groups. The presence of the chloro and hydroxy groups enables a variety of chemical transformations, such as isomerization under acidic conditions, which are critical for synthesizing dopaminergic prodrugs (Ianelli et al., 1995).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular geometry and intermolecular forces. These properties are essential for its application in material science and pharmaceutical formulations.
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards different reagents, pH stability, and redox potential, are dictated by its molecular structure. Studies on related compounds suggest that the electron-donating and withdrawing groups significantly impact its chemical behavior and stability in various environments (Meier et al., 2023).
Applications De Recherche Scientifique
Phenolic Compounds: A Pharmacological Review
Phenolic acids, like Chlorogenic Acid (CGA), have been recognized for their extensive biological and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and acts as a free radicals scavenger and a central nervous system stimulator. Its roles in modulating lipid metabolism and glucose in metabolic disorders suggest the potential for phenolic compounds to aid in treating conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize the biological and pharmacological effects of CGA and its practical use as a natural safeguard food additive (Naveed et al., 2018).
Antimicrobial and Environmental Impact of Phenolic Compounds
Phenolic compounds, such as parabens (esters of para-hydroxybenzoic acid), are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Despite their weak endocrine-disrupting properties and the controversy over health effects, the ubiquity of parabens in the environment due to continuous introduction raises concerns about their fate and behavior in aquatic environments. The presence of chlorinated by-products from phenolic compounds in wastewater and their potential stability and persistence call for further studies to assess their toxicity (Haman et al., 2015).
Phenolic Acids in Cosmetics and Pharmaceuticals
Hydroxycinnamic acids, like p-Coumaric acid, have drawn interest for their low toxicity and significant biological activities. These include antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, and anti-arthritis effects, showcasing the versatility of phenolic acids in various therapeutic and preventive applications. Their conjugates with other molecules are particularly potent, although their high biological activity is contrasted by low absorption rates, indicating a need for further research to fully understand and harness these properties for medical and cosmetic use (Pei et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLPYILMSOTVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)
![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)

